2-hydroxy-1-phenyl-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
1-PHENYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the diazine family This compound is characterized by its unique structure, which includes a diazine ring fused with a pyrimidine ring, and a phenyl and propyl group attached to the diazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted hydrazine with a propyl-substituted diketone in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.
Scientific Research Applications
1-PHENYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-PHENYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target enzyme.
Comparison with Similar Compounds
Similar Compounds
- 1-PHENYL-6-METHYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE
- 1-PHENYL-6-ETHYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE
Uniqueness
1-PHENYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H18N4O2 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
1-phenyl-6-propyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N4O2/c1-2-8-18-9-12-13(16-10-18)19(15(21)17-14(12)20)11-6-4-3-5-7-11/h3-7,16H,2,8-10H2,1H3,(H,17,20,21) |
InChI Key |
ZNGIHXYPMPFKLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C(NC1)N(C(=O)NC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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